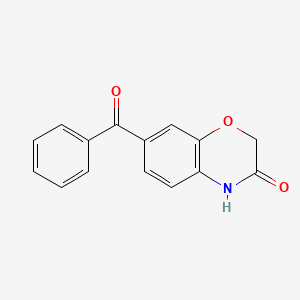
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- is a chemical compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:
Cyclization of o-aminophenol derivatives: This method involves the reaction of o-aminophenol with benzoyl chloride under acidic or basic conditions to form the benzoxazinone ring.
Condensation reactions: Another approach involves the condensation of benzoyl-substituted anilines with carbonyl compounds, followed by cyclization.
Industrial Production Methods
Industrial production of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential as a pharmacophore for developing new drugs targeting various diseases.
Biological Studies: Investigating its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Exploring its use in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Pathway Modulation: The compound can influence various cellular pathways, affecting cell function and behavior.
類似化合物との比較
Similar Compounds
3H-1,4-Benzoxazin-3(4H)-one: A parent compound with similar structural features.
7-Benzoyl-3H-1,4-benzoxazin-2-one: A closely related compound with slight structural differences.
Uniqueness
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- stands out due to its unique benzoyl substitution, which may confer distinct biological activities and chemical properties compared to other benzoxazinone derivatives.
特性
CAS番号 |
116337-58-7 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC名 |
7-benzoyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H11NO3/c17-14-9-19-13-8-11(6-7-12(13)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChIキー |
TZRNVVWHEHJLOL-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















